

A Comprehensive Technical Guide to (R)-3-Methylpyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (R)-3-methylpyrrolidine
hydrochloride

Cat. No.: B561514

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Abstract

(R)-3-methylpyrrolidine hydrochloride is a chiral cyclic amine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides an in-depth overview of **(R)-3-methylpyrrolidine hydrochloride**, including its chemical properties, synthesis, and applications, with a particular focus on its role in the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

(R)-3-methylpyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-methylpyrrolidine.

CAS Number: 235093-98-8[1]

Synonyms:

- (R)-3-Methyl-pyrrolidine hydrochloride
- (3R)-3-Methylpyrrolidine hydrochloride
- (R)-3-Methyl-pyrrolidine HCl
- (3R)-3-methylpyrrolidine;hydrochloride

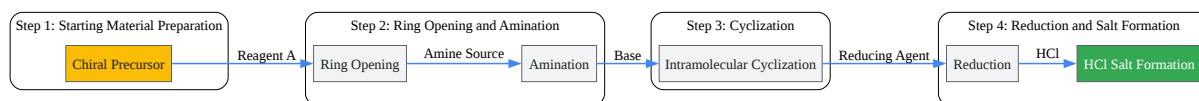
Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClN	[2]
Molecular Weight	121.61 g/mol	[2]
Appearance	Solid	[2]
SMILES	<chem>C[C@@H]1CCNC1.Cl</chem>	[1]
InChI Key	JDJFUMBJQINVKP- NUBCRITNSA-N	[2]

Synthesis of (R)-3-Methylpyrrolidine Hydrochloride

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of **(R)-3-methylpyrrolidine hydrochloride** is not readily found in the searched literature, general synthetic strategies for chiral pyrrolidines can be adapted. A common approach involves the stereoselective reduction of a suitable precursor. For instance, a plausible synthetic route could start from a chiral precursor such as (R)-3-methyl-γ-butyrolactone.

Below is a generalized experimental workflow for the synthesis of a chiral pyrrolidine, which could be adapted for (R)-3-methylpyrrolidine.



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Caption: Generalized synthetic workflow for a chiral pyrrolidine.

Application in Drug Development: A Chiral Scaffold for SERDs

The pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active compounds. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the pharmacological activity of a molecule.[3]

Role as a Selective Estrogen Receptor Degradator (SERD)

(R)-3-methylpyrrolidine has been identified as a key structural component in the development of potent and selective estrogen receptor α (ER α) antagonists and selective ER degraders (SERDs).[3] These compounds are of significant interest for the treatment of hormone receptor-positive breast cancer.

The orientation of the methyl group in the (R)-configuration has been shown to be crucial for inducing a conformational change in the ER α protein that promotes its degradation.[3] This is in contrast to the (S)-enantiomer or the unsubstituted pyrrolidine, which do not exhibit the same level of activity.[3]

Quantitative Biological Data

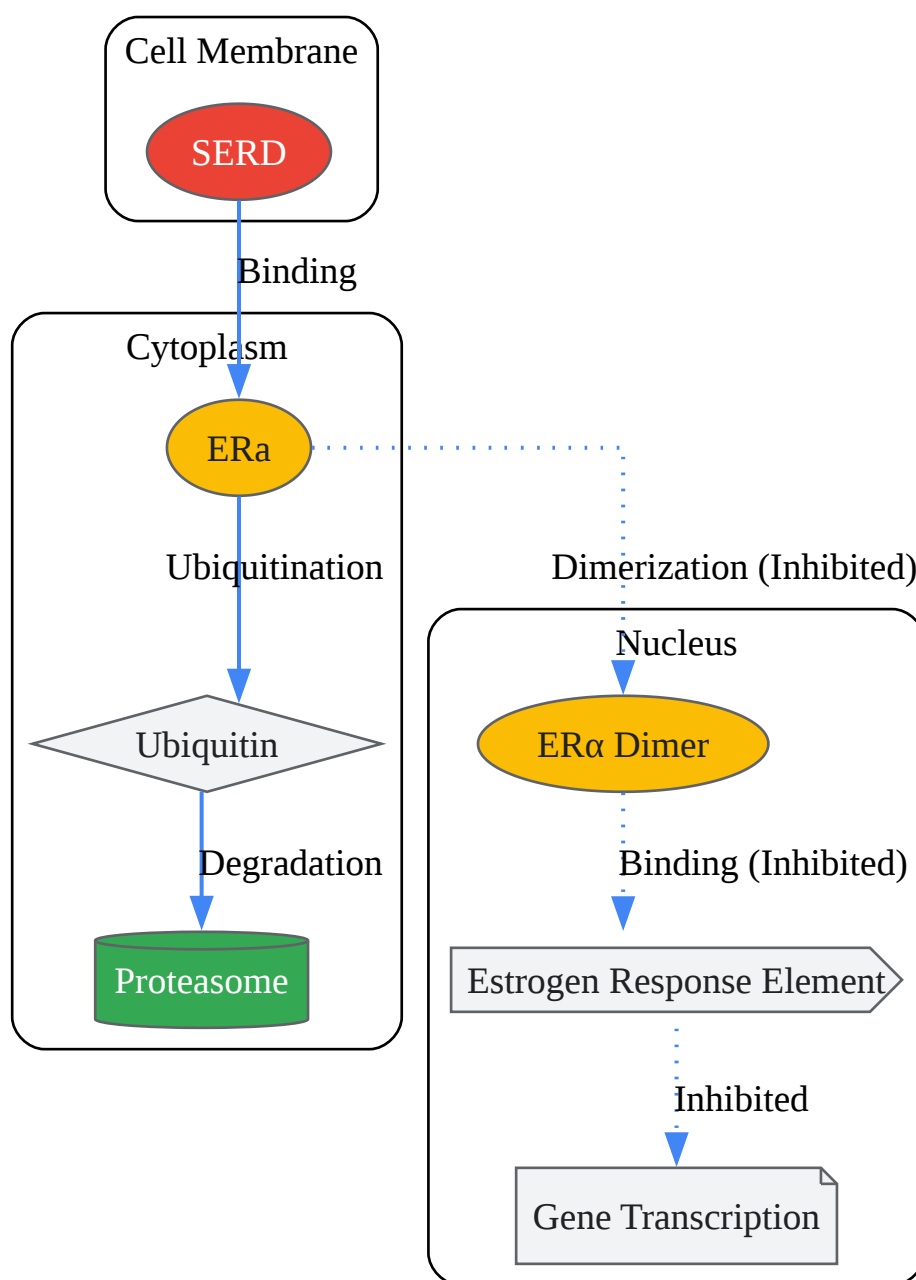
The inclusion of the (R)-3-methylpyrrolidine moiety in SERD candidates can significantly impact their biological activity. The following table presents hypothetical comparative data based on the general findings that the (R)-enantiomer is more potent. Specific data for a single compound series was not available in the searched literature.

Compound Moiety	ER α Binding Affinity (K _i , nM)	ER α Degradation (DC50, nM)	MCF-7 Cell Proliferation (IC50, nM)
(R)-3-methylpyrrolidine	5	10	15
(S)-3-methylpyrrolidine	50	>1000	200
Unsubstituted Pyrrolidine	25	500	100

Note: The data in this table is illustrative and intended to represent the trend of higher potency for the (R)-enantiomer as described in the literature. Actual values would be specific to the core scaffold of the SERD.

Mechanism of Action: SERD Signaling Pathway

SERDs containing the (R)-3-methylpyrrolidine scaffold exert their therapeutic effect by binding to ER α and inducing its degradation through the ubiquitin-proteasome pathway. This effectively eliminates the receptor, thereby blocking estrogen-mediated signaling that drives the proliferation of ER-positive breast cancer cells.



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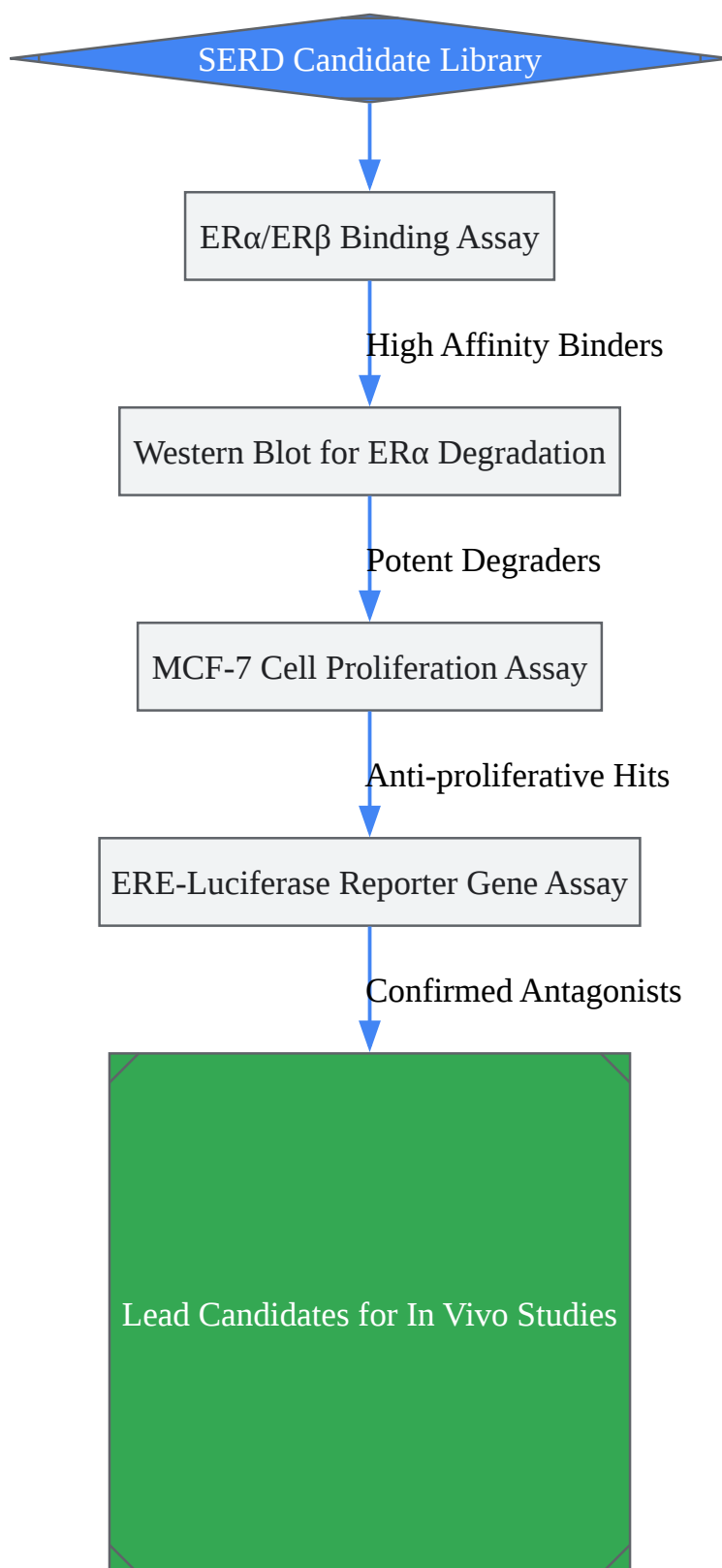
Caption: Mechanism of action of a SERD.

Experimental Protocols for Evaluation of SERDs

The evaluation of novel SERDs involves a series of in vitro and in vivo assays to characterize their binding affinity, degradation efficacy, and anti-proliferative activity.

Experimental Workflow for In Vitro SERD Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of potential SERD candidates.



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Caption: In vitro screening workflow for SERDs.

Detailed Methodologies

ER α /ER β Binding Assay: Competitive binding assays are performed using radiolabeled estradiol and purified ER α and ER β proteins. The ability of the test compound to displace the radioligand is measured to determine its binding affinity (K_i).

Western Blot for ER α Degradation: ER-positive breast cancer cell lines (e.g., MCF-7) are treated with the test compound for various times. Cell lysates are then subjected to SDS-PAGE and Western blotting using an antibody specific for ER α to quantify the reduction in receptor protein levels.

MCF-7 Cell Proliferation Assay: MCF-7 cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. Cell viability is assessed after a set incubation period (e.g., 5-7 days) using a colorimetric assay (e.g., MTT or SRB) to determine the IC₅₀ value.

ERE-Luciferase Reporter Gene Assay: Cells are co-transfected with an ER α expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. The cells are then treated with the test compound in the presence of estradiol. The antagonist activity is determined by measuring the inhibition of estradiol-induced luciferase activity.

Conclusion

(R)-3-methylpyrrolidine hydrochloride is a fundamentally important chiral building block in modern drug discovery. Its stereospecific incorporation into molecules, particularly in the field of oncology, has led to the development of highly potent and selective ER α antagonists and degraders. The information and protocols provided in this guide are intended to facilitate further research into the synthesis and application of this valuable compound and its derivatives in the quest for novel therapeutics.

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References

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